molecular formula C9H18F2N2 B13173170 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B13173170
M. Wt: 192.25 g/mol
InChI Key: IXZURCIUTSDWTM-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 1600449-53-3) is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H18F2N2 and a molecular weight of 192.25 g/mol, serves as a valuable synthetic building block, particularly for the development of novel therapeutic agents. Its structure, featuring a 4-methylpiperidine moiety linked to a 2,2-difluoropropan-1-amine chain, is designed for molecular optimization, where the difluoro group can influence electronegativity, metabolic stability, and membrane permeability. Compounds within this chemical class are frequently employed as critical diamine fragments in the synthesis of potential bioactive molecules. Research indicates that analogous 3-(piperidin-1-yl)propan-1-amine substructures are utilized in the development of inhibitors against viral targets, such as in a phenotypic screen for anti-hepatitis C virus (HCV) agents . These leads demonstrated a unique mechanism of action by inhibiting viral entry, distinct from existing direct-acting antivirals, and showed promising in vivo pharmacokinetic properties with high liver distribution . This suggests that this compound is a promising precursor for researchers exploring novel antiviral therapies, particularly for targeting the early stages of the viral life cycle to overcome issues of drug resistance. This product is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2-difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-8-2-4-13(5-3-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

IXZURCIUTSDWTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with a fluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the attainment of high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives .

Scientific Research Applications

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring interacts with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Features Applications/Properties Evidence ID
This compound C10H19F2N2 Not provided - 2,2-difluoro propane backbone
- 4-methylpiperidine
Hypothesized enhanced metabolic stability due to fluorine; potential CNS activity -
3-(4-Methylpiperidin-1-yl)propan-1-amine C9H20N2 170.3 - No fluorine
- Linear propane chain
Neurotransmitter receptor studies; synthetic intermediate for bioactive molecules
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine C10H22N2 170.3 - Branched methyl group at C2 Structural analog with potential steric effects on receptor binding; stable at room temp
2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine C9H7F6N 243.15 - 2,2-difluoro propane
- Polyfluorinated phenyl
Higher lipophilicity; potential use in materials science or agrochemicals
1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine C9H17F3N2 210.24 - Trifluoromethylpiperidine
- Secondary amine
Enhanced electron-withdrawing effects; possible applications in fluorinated drug design
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine C10H20F2N2 206.28 - 7-membered azepane ring Increased conformational flexibility compared to piperidine analogs

Key Structural and Functional Comparisons:

Fluorination Effects: The difluoro substitution in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-(4-methylpiperidin-1-yl)propan-1-amine . In contrast, 2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine exhibits even higher electronegativity due to additional aromatic fluorination, which may enhance binding to hydrophobic targets .

Ring Size and Substituents: The 4-methylpiperidine group in the target compound provides a rigid, six-membered ring structure, favoring interactions with specific receptor pockets. The trifluoromethyl group in 1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine introduces strong electron-withdrawing effects, which could enhance interactions with cationic binding sites .

Branching and Steric Effects :

  • 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine’s branched structure may sterically hinder receptor access compared to the linear propane chain in the target compound .

Pharmacological Potential: Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), though structurally distinct, shares a propan-1-amine backbone and fluorine substituents, highlighting the importance of fluorine in CNS drug design (e.g., SSRI activity) .

Biological Activity

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique structure featuring two fluorine atoms and a piperidine ring, is hypothesized to interact with various neurotransmitter systems, potentially influencing conditions such as depression and other central nervous system disorders.

  • Molecular Formula : C9H18F2N2
  • Molecular Weight : 192.25 g/mol
  • CAS Number : 1600449-53-3

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. Its structure allows for nucleophilic substitutions, particularly at the amine site, which can lead to the formation of various derivatives.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in modulating neurotransmitter systems. The following sections detail specific areas of biological activity.

Neurotransmitter Interaction

Preliminary studies suggest that this compound may interact with key neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. These interactions are critical for understanding its pharmacodynamics and therapeutic potential:

Receptor TypePotential Effect
Dopaminergic ReceptorsModulation of mood and cognition
Serotonergic ReceptorsInfluence on anxiety and depression

The piperidine moiety is often associated with psychoactive effects, which supports the hypothesis that this compound could act as a neuromodulator or antidepressant .

Case Studies

  • Dopamine Receptor Binding Affinity :
    • A study examined the binding affinity of this compound to dopamine receptors. Results indicated a moderate binding affinity, suggesting potential use in treating disorders related to dopamine dysregulation.
  • Serotonin Receptor Interaction :
    • Another investigation focused on the compound's interaction with serotonin receptors. The findings revealed that it could enhance serotonin signaling, which is beneficial for mood regulation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The results indicated favorable binding interactions with key residues in AChE, highlighting its potential as an inhibitor .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes their characteristics:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amineC10H20F2N2Larger azepane ringMay influence pharmacokinetics differently
3-(4-methylpiperidin-1-yl)propan-1-amineC9H18N2Non-fluorinatedDifferent biological activity profile
3-(Azocan-1-yl)-2,2-difluoropropan-1-amineC9H18F2N2Contains an azocane ringPotentially different receptor affinities

The distinct fluorination pattern and the methyl group on the piperidine ring enhance the biological activity of this compound compared to others .

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